molecular formula C7H8BrNO2S B13313388 (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid

Cat. No.: B13313388
M. Wt: 250.12 g/mol
InChI Key: CHYYZVCHTLNBGO-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid: is a compound that features a unique structure combining an amino acid with a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid typically involves the incorporation of a bromothiophene moiety into an amino acid framework. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated amino acid under palladium catalysis . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dehalogenated thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid component allows for incorporation into biological systems, facilitating its study and application in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of a brominated thiophene ring with an amino acid framework makes (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid unique.

    Versatility: Its structure allows for diverse chemical modifications and applications in multiple fields.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

CHYYZVCHTLNBGO-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Br

Origin of Product

United States

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